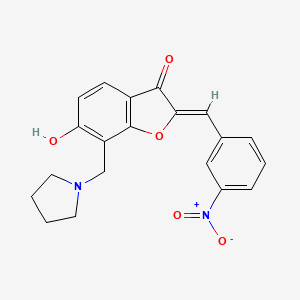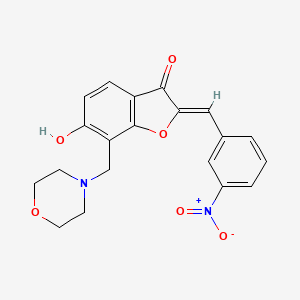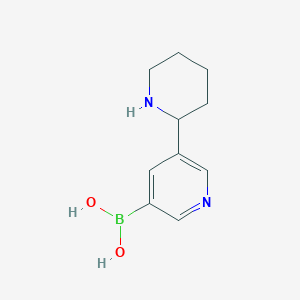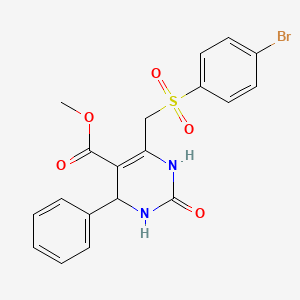
(2-Fluorobiphenyl-5-yl)methanol
Descripción general
Descripción
(2-Fluorobiphenyl-5-yl)methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of biphenyl, which is a common organic compound used in the synthesis of various chemicals. The synthesis of this compound is of great interest to researchers due to its potential applications in the pharmaceutical industry and other fields.
Aplicaciones Científicas De Investigación
Advancements in Synthesis Methods
(2-Fluorobiphenyl-5-yl)methanol and its derivatives play a significant role in the development of new synthesis methods. A study by Sun, Sun, and Rao (2014) highlights a gram-scale synthesis of multi-substituted arenes through palladium-catalyzed C-H halogenation. This method offers benefits such as milder reaction conditions, higher yields, better selectivity, and high chemical diversity compared to traditional approaches (Sun, Sun, & Rao, 2014).
Structural and Theoretical Studies
Several studies have been focused on understanding the structural aspects and theoretical modeling of this compound derivatives. For instance, the work by Moreno-Fuquen et al. (2019) explores a catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide. The study provides a comprehensive analysis of intermolecular interactions and energy frameworks, highlighting the significance of different molecular conformations (Moreno-Fuquen et al., 2019). In addition, the research by Huang et al. (2021) delves into the synthesis, crystal structure, and DFT study of compounds with benzene rings, offering insights into the molecular structures and physicochemical properties (Huang et al., 2021).
Fluorescence Studies
The exploration of fluorescence properties is another vital application of this compound derivatives. Matwijczuk et al. (2015) conducted spectroscopic studies of dual fluorescence in specific compounds, shedding light on conformational changes in the molecules and their implications for rapid analysis in solutions and biological samples (Matwijczuk et al., 2015).
Application in Sensing Technologies
Compounds related to this compound have also found applications in sensing technologies. Naik, Khazi, and Malimath (2018) investigated the fluorescence quenching of novel thiophene-substituted 1,3,4-oxadiazole derivatives by aniline, contributing to the development of aniline sensors via fluorescence quenching (Naik, Khazi, & Malimath, 2018).
Molecular Logic Devices
In the field of molecular electronics, compounds similar to this compound have been utilized to create molecular logic devices. The study by ZammitRamon et al. (2015) on 1,3,5-triarylpyrazolines demonstrates the potential of these compounds as pH-driven off-on-off molecular logic devices based on internal charge transfer and photoinduced electron transfer mechanisms (ZammitRamon et al., 2015).
Mecanismo De Acción
Target of Action
It has been synthesized as a derivative of flurbiprofen , which is a nonsteroidal anti-inflammatory agent (NSAIA) that primarily targets cyclooxygenase-2 (COX-2) .
Mode of Action
Considering its relation to flurbiprofen, it may inhibit cox-2, an enzyme responsible for inflammation and pain
Biochemical Pathways
Flurbiprofen, a related compound, is known to inhibit the prostaglandin synthesis pathway by blocking cox-2 . This leads to a decrease in the production of prostaglandins, which are mediators of inflammation.
Result of Action
Related compounds have shown potential anti-hcv, anticancer, and antimicrobial activities
Action Environment
Factors such as temperature, ph, and the presence of other substances can generally affect the action of chemical compounds .
Propiedades
IUPAC Name |
(4-fluoro-3-phenylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-13-7-6-10(9-15)8-12(13)11-4-2-1-3-5-11/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYWIENUUPKHFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[4.1.0]heptan-7-amine](/img/structure/B3299150.png)
![7-Oxabicyclo[2.2.1]heptan-2-ylmethanol](/img/structure/B3299155.png)





![6-(4-Bromophenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3299191.png)
![6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3299192.png)


![N-(3-bromophenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3299229.png)

